(4-acetyloxy-15-propyl-14-thia-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17),15-pentaen-5-yl) acetate;hydrochloride
CAS No.: 166591-11-3
VCID: VC0193569
Molecular Formula: C22H26ClNO4S
Molecular Weight: 436.0 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
![(4-acetyloxy-15-propyl-14-thia-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17),15-pentaen-5-yl) acetate;hydrochloride - 166591-11-3](/images/no_structure.jpg)
Description |
PubChem entries describe related compounds such as "4-Acetyloxy-1,9,11,12-tetrahydroxy-10,14,17,17-tetramethyl-15-oxo" and "4-Acetyloxy-15-[3-(hexanoylamino)-2-hydroxy-3-phenylpropanoyl]oxy-1,12-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(3,4,5-trihydroxyoxan-2-yl)oxy-6" . These compounds share structural similarities, such as the acetyloxy group, but differ in other substituents and ring systems . Without more specific information or a direct database entry, it is challenging to provide details on the exact properties, synthesis, or applications of the query compound. Research assistants commonly work with chemical compounds, and their skills often include data analysis, literature reviews, designing experiments, and developing research protocols . They stay updated on the latest developments in their field by reading publications, attending conferences, and following experts . Experienced research assistants demonstrate their expertise through quantified accomplishments, such as the number of research projects completed, data analyzed, and publications contributed to . |
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CAS No. | 166591-11-3 |
Product Name | (4-acetyloxy-15-propyl-14-thia-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17),15-pentaen-5-yl) acetate;hydrochloride |
Molecular Formula | C22H26ClNO4S |
Molecular Weight | 436.0 g/mol |
IUPAC Name | [(1S,10R)-4-acetyloxy-15-propyl-14-thia-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17),15-pentaen-5-yl] acetate;hydrochloride |
Standard InChI | InChI=1S/C22H25NO4S.ClH/c1-4-5-15-9-17-21(28-15)11-23-18-7-6-14-8-19(26-12(2)24)20(27-13(3)25)10-16(14)22(17)18;/h8-10,18,22-23H,4-7,11H2,1-3H3;1H/t18-,22+;/m1./s1 |
Standard InChIKey | NPEZSCRKHFTLPE-MYXGOWFTSA-N |
SMILES | CCCC1=CC2=C(S1)CNC3C2C4=CC(=C(C=C4CC3)OC(=O)C)OC(=O)C.Cl |
Canonical SMILES | CCCC1=CC2=C(S1)CNC3C2C4=CC(=C(C=C4CC3)OC(=O)C)OC(=O)C.Cl |
Appearance | Solid Powder |
Purity | > 95% |
Synonyms | A-86929; 9,10-Dihydroxy-2-propyl-4,5,5a(R),6,7,11b(S)-hexahydrobenzo[f]thieno[2,3-c]quinoline |
PubChem Compound | 6918298 |
Last Modified | Apr 15 2024 |
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